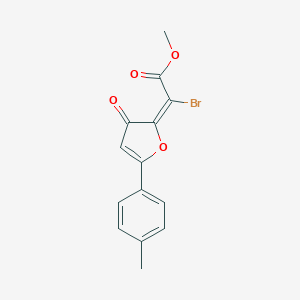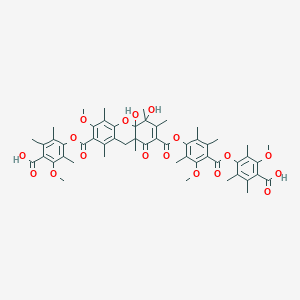![molecular formula C10H19N B138307 2-Propan-2-yl-1-azabicyclo[2.2.2]octane CAS No. 155282-38-5](/img/structure/B138307.png)
2-Propan-2-yl-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propan-2-yl-1-azabicyclo[2.2.2]octane, also known as quinuclidine, is a bicyclic amine with a unique structure that consists of a nitrogen atom incorporated into a bicyclic framework. This compound is notable for its rigidity and basicity, making it a valuable scaffold in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propan-2-yl-1-azabicyclo[2.2.2]octane can be synthesized through the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine. This reaction is typically carried out in the vapor phase in the presence of a solid acidic catalyst such as CNM-3. The reaction conditions involve heating the reactants to approximately 425°C for about 4 hours, yielding quinuclidine with a high efficiency .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and solid acidic catalysts allows for the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert quinuclidine derivatives into more saturated compounds.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced quinuclidine derivatives, and various substituted quinuclidines.
Scientific Research Applications
2-Propan-2-yl-1-azabicyclo[2.2.2]octane has significant applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Quinuclidine derivatives are studied for their biological activity, including their role as enzyme inhibitors.
Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propan-2-yl-1-azabicyclo[2.2.2]octane involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, making it an effective inhibitor or modulator of biological pathways. The nitrogen atom in the bicyclic framework plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane: Similar in structure but without the isopropyl group.
2-Azabicyclo[3.2.1]octane: Contains a different bicyclic framework with a six-membered nitrogen heterocycle fused to a cyclopentane ring.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with significant biological activity.
Uniqueness
2-Propan-2-yl-1-azabicyclo[2.2.2]octane is unique due to its isopropyl group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature distinguishes it from other similar bicyclic amines and contributes to its specific applications in medicinal chemistry and drug design.
Properties
IUPAC Name |
2-propan-2-yl-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8(2)10-7-9-3-5-11(10)6-4-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDRVNDNXHCTJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2CCN1CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chlorophenyl)phenylmethyl]piperazine](/img/structure/B138238.png)









![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
